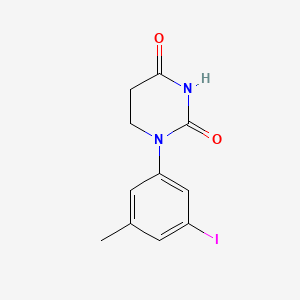
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is a synthetic organic compound characterized by the presence of an iodo-substituted phenyl ring and a hexahydropyrimidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvent-free conditions are often employed to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions: 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The iodo group may facilitate binding to specific enzymes or receptors, while the hexahydropyrimidine-2,4-dione core can interact with nucleic acids or proteins. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
- **1,
特性
分子式 |
C11H11IN2O2 |
|---|---|
分子量 |
330.12 g/mol |
IUPAC名 |
1-(3-iodo-5-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7-4-8(12)6-9(5-7)14-3-2-10(15)13-11(14)16/h4-6H,2-3H2,1H3,(H,13,15,16) |
InChIキー |
UJAKCSHEBBCYLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)I)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















